molecular formula C13H20N2 B1269443 4-Azepan-1-ylmethyl-phenylamine CAS No. 251552-19-9

4-Azepan-1-ylmethyl-phenylamine

Cat. No. B1269443
M. Wt: 204.31 g/mol
InChI Key: SGMPFYOXEVRSHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Azepan-1-ylmethyl-phenylamine can be synthesized through several methods, including the ring enlargement in the photolysis of phenyl azide leading to derivatives such as 2-amino derivative azepines. This process involves photolysis in different solvents, producing various azepine derivatives through ring enlargement and subsequent chemical transformations (Doering & Odum, 1966).

Molecular Structure Analysis

The molecular structure of 4-Azepan-1-ylmethyl-phenylamine features an azepine ring, which is a seven-membered heterocyclic compound containing nitrogen. The presence of the phenylamine group attached to the azepine ring introduces interesting electronic and steric properties that influence the compound's reactivity and interactions. Studies on dibenz[c,e]azepines and their derivatives provide insights into the potential configurations and stereochemistry of compounds related to 4-Azepan-1-ylmethyl-phenylamine, showcasing the complexity and versatility of its molecular structure (Cheetham et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 4-Azepan-1-ylmethyl-phenylamine includes its participation in a variety of reactions such as intramolecular direct arylation, leading to the formation of complex heterocyclic structures. The compound's reactivity is significantly influenced by its nitrogen-containing azepine ring, which can undergo nucleophilic substitution, addition reactions, and ring transformations, contributing to the synthesis of a wide range of derivatives with varied biological activities (Cheetham et al., 2011).

Scientific Research Applications

Protein Kinase B Inhibition

4-Azepan-1-ylmethyl-phenylamine derivatives have been studied for their inhibitory activity on protein kinase B (PKB-alpha) and protein kinase A (PKA). Novel azepane derivatives exhibited significant in vitro inhibitory activity and plasma stability, making them potential candidates for drug development (Breitenlechner et al., 2004).

Nematicidal Activity

Azepane compounds have also been evaluated for nematicidal, antibacterial, and antifungal activities. A series of N-cyclohexylidene-N-phenylamines, derivatives of azepane, showed promising results in these fields (Srinivas, Nagaraj, & Reddy, 2008).

Synthesis of Heterocycles

Azepane-based compounds are utilized in the synthesis of heterocycles like 2-[(Z)-butadienyl]phenylamines, quinolines, phenanthridines, and azepines. These are achieved through a series of catalytic processes involving ring-closing metathesis, hydroamination, and cycloaddition reactions (Ramachary & Narayana, 2011).

Therapeutic Applications

Azepane-based motifs are integral in medicinal chemistry, contributing to the development of drugs for various diseases, including cancer, Alzheimer's, and antimicrobial applications. More than 20 azepane-based drugs have been FDA-approved, highlighting their significance in therapeutic development (Zha et al., 2019).

Conformational Energetics Study

Studies on azepan and azepan-1-ylacetonitrile provide insights into the conformational energetics of these compounds. Understanding the stable conformers and their enthalpic parameters is crucial for applications in synthetic chemistry and drug design (Freitas et al., 2014).

Safety And Hazards

4-Azepan-1-ylmethyl-phenylamine is classified as an irritant, with specific risk codes indicating that it is irritating to the eyes .

properties

IUPAC Name

4-(azepan-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMPFYOXEVRSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-ylmethyl)aniline

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